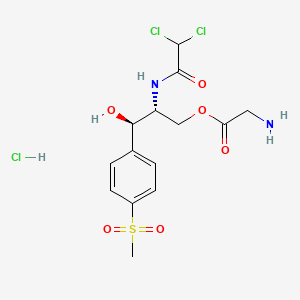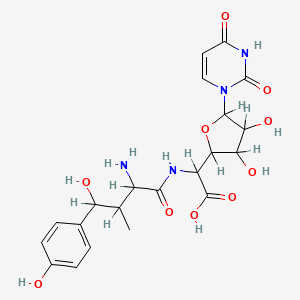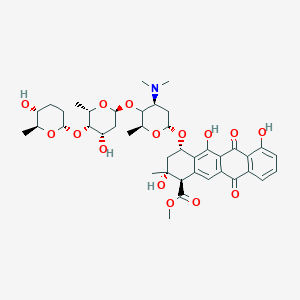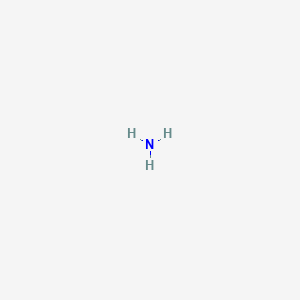
Thiamphenicol glycinate hydrochloride
Vue d'ensemble
Description
Le thiamphénicol glycinate (chlorhydrate) est un agent antibactérien à large spectre principalement utilisé dans le traitement des infections des voies respiratoires et urinaires. C'est un dérivé du thiamphénicol, qui est un antibiotique semi-synthétique similaire au chloramphénicol mais avec un meilleur profil de sécurité .
Applications De Recherche Scientifique
Thiamphenicol glycinate (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively studied for its antibacterial properties, particularly against respiratory and urinary tract infections. .
Industry: Employed in the development of new antibacterial agents and formulations.
Mécanisme D'action
- Thiamphenicol is a semisynthetic derivative of chloramphenicol, exhibiting a broad spectrum of antibacterial activity .
- Absorption : Thiamphenicol is well-absorbed after systemic administration, rapidly distributing to various tissues, including the kidneys, spleen, liver, and lungs .
Target of Action
Pharmacokinetics
Result of Action
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le thiamphénicol glycinate (chlorhydrate) est synthétisé par une série de réactions chimiques impliquant le thiamphénicol et la glycine. Le processus implique généralement l'estérification du thiamphénicol avec la glycine, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate .
Méthodes de production industrielle : La production industrielle du thiamphénicol glycinate (chlorhydrate) implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend la purification du produit final par cristallisation et séchage pour obtenir un composé stable et de haute pureté adapté à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Le thiamphénicol glycinate (chlorhydrate) subit diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé pour libérer du thiamphénicol et de la glycine.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans ses applications typiques.
Réactifs et conditions courantes :
Hydrolyse : Eau ou solutions aqueuses en milieu acide ou basique.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Principaux produits :
Hydrolyse : Thiamphénicol et glycine.
Oxydation et réduction : Divers dérivés oxydés ou réduits du thiamphénicol.
Applications de la recherche scientifique
Le thiamphénicol glycinate (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans des études sur les réactions d'estérification et d'hydrolyse.
Biologie : Étudié pour ses effets sur la synthèse protéique bactérienne et les mécanismes de résistance.
Médecine : Largement étudié pour ses propriétés antibactériennes, en particulier contre les infections des voies respiratoires et urinaires. .
Industrie : Employé dans le développement de nouveaux agents antibactériens et de nouvelles formulations.
Mécanisme d'action
Le thiamphénicol glycinate (chlorhydrate) exerce ses effets antibactériens en inhibant la synthèse protéique dans les bactéries. Il se lie à la sous-unité ribosomique 50S, empêchant la formation de liaisons peptidiques et inhibant ainsi la croissance des cellules bactériennes. Ce mécanisme est similaire à celui du chloramphénicol, mais avec un risque réduit d'effets indésirables .
Comparaison Avec Des Composés Similaires
Composés similaires :
Chloramphénicol : Un antibiotique à large spectre avec un mécanisme d'action similaire mais une toxicité plus élevée.
Florfénicol : Un autre dérivé du thiamphénicol avec des profils d'efficacité et de sécurité améliorés.
Unicité : Le thiamphénicol glycinate (chlorhydrate) est unique en raison de son profil de sécurité amélioré par rapport au chloramphénicol et de son efficacité dans le traitement d'un large éventail d'infections bactériennes. Son utilisation en aérosolthérapie pour les infections respiratoires chez les patients oncologiques met en évidence sa polyvalence et son potentiel thérapeutique .
Propriétés
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-61-2 | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomyson G hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiamphenicol Glycinate Hydrochloride exert its antibacterial effect?
A1: TGH, similar to its parent compound thiamphenicol, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and halting the elongation of polypeptide chains. []
Q2: What is the molecular formula and weight of TGH?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of TGH, they describe its chemical structure as a water-soluble ester of thiamphenicol. Further research using chemical databases would be needed to ascertain its exact formula and weight.
Q3: What spectroscopic techniques have been used to characterize TGH?
A3: Proton magnetic resonance (PMR) spectroscopy has been employed to analyze TGH and its parent compound thiamphenicol. [] Additional studies likely utilize techniques like infrared (IR) and mass spectrometry (MS) for structural elucidation, though not explicitly mentioned in the abstracts.
Q4: Is this compound compatible with commonly used intravenous solutions?
A4: Yes, TGH demonstrates compatibility with various intravenous infusions, including Sodium Lactate Ringer Injection, 5% Glucose Injection, 0.9% Sodium Chloride Injection, and Xylitol Injection, for at least 24 hours at both 5°C and 25°C. []
Q5: What is the most significant factor influencing the stability of TGH in solution?
A5: pH is the most critical factor impacting TGH solution stability. The optimal pH range for stability is between 1 and 3. []
Q6: Does the route of administration impact the efficacy of TGH?
A6: Research suggests that aerosol administration of Thiamphenicol Glycinate Acetylcysteinate (TGA), a derivative of TGH, provides superior efficacy compared to the oral route, particularly in treating Streptococcus pyogenes pneumonia in mice. [] This enhanced efficacy is attributed to the rapid release of thiamphenicol and N-acetylcysteine directly at the infection site. []
Q7: What analytical methods are commonly used for the quantification of TGH?
A7: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Reversed-Phase HPLC with UV detection at 224 nm [], [], and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH [], are examples of such methods.
Q8: How is the quality of TGH ensured during manufacturing?
A8: Quality control of TGH involves a combination of analytical techniques, primarily RP-HPLC, to quantify the active ingredient and identify any related substances. This method ensures the purity and consistency of the final product. []
Q9: Has this compound proven effective in treating respiratory infections?
A9: TGH has demonstrated efficacy in treating bacterial respiratory infections, specifically in bull calves of a dairy breed. [] Additionally, a pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia. []
Q10: Are there any innovative drug delivery systems for TGH?
A10: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH. These membranes allow for sustained and continuous release, potentially enhancing its therapeutic effect. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)

